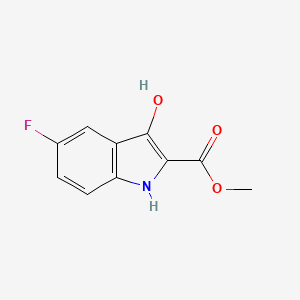![molecular formula C14H18N4O2 B12121905 methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétate de méthyle est un composé organique synthétique appartenant à la classe des dérivés du pyrazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole substitué par une fraction pyrimidine et un groupe fonctionnel ester. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques, ce qui le rend intéressant pour divers travaux de recherche scientifique et applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétate de méthyle implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole est synthétisé par condensation d’un composé 1,3-dicarbonyle avec de l’hydrazine ou ses dérivés en conditions acides ou basiques.
Introduction de la fraction pyrimidine : Le cycle pyrimidine est introduit par une réaction de substitution nucléophile, où un dérivé de pyrimidine approprié réagit avec l’intermédiaire pyrazole.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur acide pour former l’ester méthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de réacteurs à flux continu, le criblage à haut débit des catalyseurs et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation d’acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la formation d’alcools ou d’amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent le groupe ester, formant des amides ou des thioesters.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Amines, thiols, catalyseurs nucléophiles, chauffage doux.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, amines.
Substitution : Amides, thioesters.
Applications de recherche scientifique
Le 2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétate de méthyle a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment son rôle d’inhibiteur enzymatique ou de modulateur des récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du 2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d’une enzyme, inhibant son activité, ou interagir avec un récepteur, modulant ses voies de signalisation. Le mécanisme exact dépend du système biologique spécifique et de la nature de la molécule cible.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)propanoate de méthyle : Structure similaire avec un groupe ester propanoate au lieu d’un acétate.
2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétate d’éthyle : Structure similaire avec un groupe ester éthylique au lieu d’un ester méthylique.
2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)butanoate de méthyle : Structure similaire avec un groupe ester butanoate au lieu d’un acétate.
Unicité
Le 2-(1-(4,6-diméthylpyrimidin-2-yl)-3,5-diméthyl-1H-pyrazol-4-yl)acétate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui confère une réactivité chimique et une activité biologique distinctes. La présence à la fois des cycles pyrazole et pyrimidine, ainsi que du groupe fonctionnel ester, en fait un composé polyvalent pour diverses applications en recherche et dans l’industrie.
Propriétés
Formule moléculaire |
C14H18N4O2 |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H18N4O2/c1-8-6-9(2)16-14(15-8)18-11(4)12(10(3)17-18)7-13(19)20-5/h6H,7H2,1-5H3 |
Clé InChI |
PVDUQMXKCHGQAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)CC(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)


![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)


